molecular formula C8H5FN2O4 B190242 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-67-7

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B190242
M. Wt: 212.13 g/mol
InChI Key: MNUBUFBVOBPANC-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (also known as NBQX) is a chemical compound that belongs to the family of benzoxazines. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the central nervous system. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

NBQX acts as a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in a reduction in the transmission of nerve impulses in the central nervous system, which can have therapeutic effects in neurological disorders.

Biochemical And Physiological Effects

NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases. It has also been shown to have anticonvulsant effects in animal models of epilepsy. NBQX has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, which can contribute to neuronal damage in neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of NBQX is its potent and selective antagonism of the AMPA subtype of ionotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of NBQX is its relatively short half-life, which can make it difficult to use in experiments that require long-term inhibition of the receptor.

Future Directions

There are several future directions for research on NBQX. One area of research is the development of more potent and selective antagonists of the AMPA subtype of ionotropic glutamate receptors. Another area of research is the investigation of the potential therapeutic applications of NBQX in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of NBQX in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.

Scientific Research Applications

NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA subtype of ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the central nervous system. NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, and it has also been shown to have anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUBUFBVOBPANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547846
Record name 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

CAS RN

103361-67-7
Record name 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (2.0 g) in 80% aqueous sulfuric acid (30 ml) was cooled to 0° to 5° C., and 60% nitric acid (1.6 g) was gradually added thereto at 0° to 5° C. The resultant mixture was stirred at the same temperature for 30 minutes and poured onto ice water. The precipitated crystals were collected by filtration, washed with water and dried to give 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (2.1 g) as pale brown crystals. m.p., 205.9° C.
Quantity
2 g
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reactant
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30 mL
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1.6 g
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resultant mixture
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Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step B, Example 3, (48.9 gm, 292.8 mmol) and concentrated H2SO4 (100 mL), under N2, was added a 26 mL mixture of HNO3 (69-71%) and concentrated H2SO4 dropwise at 25°-35° C. (ice-bath). The resultant solution was stirred at room temperature for 10 minutes. 400 mL of ice water was added portionwise to the solution at 0° C. (ice-bath) followed by the addition of EtOAc (1.5 L). The organic layer was separated, dried (MgSO4) and evaporated to dryness to give the title compound of Step C as a tan solid (60.0 gm), 96%; m.p. 200°-202° C.; IR (nujol, cm-1): 1703.5 (C=O); 1H NMR δ: 4.79 (s,2H), 7.26-7.29 (d,1H), 7.63-7.64 (d,1H), 11.05 (s,1H).
Quantity
48.9 g
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reactant
Reaction Step One
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Quantity
100 mL
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reactant
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[Compound]
Name
mixture
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26 mL
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reactant
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Quantity
0 (± 1) mol
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resultant solution
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0 (± 1) mol
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[Compound]
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ice water
Quantity
400 mL
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reactant
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Quantity
1.5 L
Type
solvent
Reaction Step Four

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